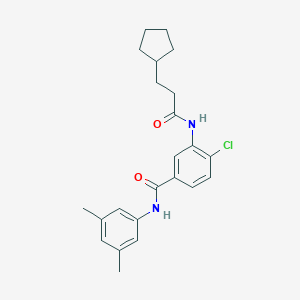
N-(3-acetylphenyl)-2,5-dibromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2,5-dibromobenzamide, also known as DAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DAB is a small molecule that belongs to the family of benzamides, and it has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of N-(3-acetylphenyl)-2,5-dibromobenzamide is not fully understood, but studies have shown that it can bind to certain receptors in the body, which can lead to various physiological effects. This compound has been shown to bind to the sigma-1 receptor, which is a protein that plays a role in the immune response and the regulation of calcium signaling. This compound has also been shown to bind to the dopamine transporter, which is a protein that plays a role in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. In biochemistry, this compound can be used to label proteins and DNA with fluorescent tags, which allows researchers to study the interactions between proteins and DNA in real-time. In pharmacology, this compound has been shown to bind to certain receptors in the body, which can lead to various physiological effects, such as the regulation of dopamine levels in the brain.
实验室实验的优点和局限性
N-(3-acetylphenyl)-2,5-dibromobenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high binding affinity for certain receptors in the body, which can lead to specific physiological effects. This compound can also be used as a tool to study protein-protein and protein-DNA interactions in real-time.
However, there are also limitations to using this compound in lab experiments. This compound has a short half-life in the body, which can limit its efficacy as a drug target. This compound can also have non-specific binding to other proteins in the body, which can lead to off-target effects. This compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-2,5-dibromobenzamide. In medicinal chemistry, future research could focus on optimizing the structure of this compound to improve its efficacy as an anti-cancer agent. In biochemistry, future research could focus on developing new techniques to study protein-protein and protein-DNA interactions using this compound. In pharmacology, future research could focus on developing new drug delivery systems using this compound to improve the efficacy and reduce side effects of drugs.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has gained significant attention in the scientific community due to its potential applications in research. This compound has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has several advantages for lab experiments, such as its ease of synthesis and high binding affinity for certain receptors in the body. However, there are also limitations to using this compound in lab experiments, such as its short half-life and potential toxicity at high concentrations. Future research on this compound could focus on optimizing its structure, developing new techniques to study protein-protein and protein-DNA interactions, and developing new drug delivery systems.
合成方法
The synthesis of N-(3-acetylphenyl)-2,5-dibromobenzamide is a multi-step process that involves the reaction of 3-acetylphenol with 2,5-dibromobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. The chemical structure of this compound is shown in Figure 1.
科学研究应用
N-(3-acetylphenyl)-2,5-dibromobenzamide has been widely used in various fields of research due to its potential applications. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are proteins that play a role in the immune response.
In biochemistry, this compound has been studied for its potential as a tool to study protein-protein interactions. This compound can be used to label proteins with a fluorescent tag, which allows researchers to study the interactions between proteins in real-time. This compound has also been studied for its potential as a tool to study protein-DNA interactions. This compound can be used to label DNA with a fluorescent tag, which allows researchers to study the interactions between DNA and proteins in real-time.
In pharmacology, this compound has been studied for its potential as a drug target. Studies have shown that this compound can bind to certain receptors in the body, which can lead to various physiological effects. This compound has also been studied for its potential as a drug delivery system. Studies have shown that this compound can be used to deliver drugs to specific cells in the body, which can improve the efficacy of the drug and reduce side effects.
属性
分子式 |
C15H11Br2NO2 |
|---|---|
分子量 |
397.06 g/mol |
IUPAC 名称 |
N-(3-acetylphenyl)-2,5-dibromobenzamide |
InChI |
InChI=1S/C15H11Br2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-8-11(16)5-6-14(13)17/h2-8H,1H3,(H,18,20) |
InChI 键 |
HFWXLJDFGXPWAU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![Ethyl 5-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309335.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)
![Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)